Heptyl thiocyanate
Description
Historical Development and Early Research in Organic Thiocyanate (B1210189) Chemistry
The history of thiocyanates dates back to 1809, when the thiocyanate anion ([SCN]⁻) was first prepared and isolated by Robert Porrett. acs.orgacs.orgnih.gov This discovery was serendipitous, occurring during investigations into the composition of hydrogen cyanide. acs.org Porrett's work predated the isolation of elemental halogens like bromine and fluorine. acs.orgnih.gov Early nomenclature for the thiocyanate anion and its acid included terms such as "sulfuretted chyazate," "rhodanide," and "sulfocyanide." acs.orgnih.gov
The primary and most common method for synthesizing organic thiocyanates, which emerged from early research, is the reaction between an alkyl halide and an alkali metal thiocyanate, such as potassium thiocyanate, often in an aqueous or alcoholic solution. wikipedia.orgacs.org For instance, the preparation of normal heptyl thiocyanate was achieved by reacting normal heptyl bromide with potassium thiocyanate in a boiling concentrated alcoholic solution. acs.org Other synthesis routes include the reaction of sulfenyl chlorides (RSCl) with cyanides and the cyanation of organosulfur compounds like sulfenyl thiosulfates (RSSO₃⁻). wikipedia.org Aryl thiocyanates are often produced via the Sandmeyer reaction, using copper(I) thiocyanate and diazonium salts. wikipedia.org
Structural Features and Isomerism in Alkyl Thiocyanates
Organic thiocyanates (R-S-C≡N) are linkage isomers of isothiocyanates (R-N=C=S). differencebetween.com The fundamental difference lies in the connectivity of the alkyl or aryl group; it attaches to the sulfur atom in thiocyanates and to the nitrogen atom in isothiocyanates. differencebetween.comvulcanchem.com This structural variance results in distinct chemical and physical properties.
In a thiocyanate, the structure features an S–C single bond and a C≡N triple bond. wikipedia.org Conversely, an isothiocyanate contains two double bonds: R–N=C=S. differencebetween.com These bonding differences lead to significant variations in bond lengths and angles. For example, in methyl thiocyanate, the C−S bond length is approximately 176 picometers (pm), while the C≡N triple bond is about 116 pm. wikipedia.orgwikipedia.org The C-S-C bond angle is typically around 100°. wikipedia.orgwikipedia.org In contrast, the C=S double bond in isothiocyanates is shorter at about 158 pm, and the C-N=C bond angle is much wider, approaching 165° in aryl isothiocyanates. wikipedia.orgwikipedia.org The SCN functional group in both isomers tends to have a nearly linear arrangement, with an angle close to 180°. wikipedia.orgwikipedia.org
A complication in the synthesis of alkyl thiocyanates from alkyl halides is the competing formation of the isothiocyanate isomer. wikipedia.org The reaction pathway can be influenced by the structure of the alkyl group; substrates that favor an SN1-type reaction mechanism, such as benzyl (B1604629) halides, tend to yield the isothiocyanate product. wikipedia.org While some alkyl thiocyanates, particularly allylic types, readily isomerize to isothiocyanates upon heating, the conversion of saturated alkyl derivatives is more challenging. wikipedia.orggoogle.com
| Feature | Alkyl Thiocyanate (R-S-C≡N) | Alkyl Isothiocyanate (R-N=C=S) |
|---|---|---|
| Connectivity | Alkyl group bonded to Sulfur | Alkyl group bonded to Nitrogen |
| Bonding | S-C single bond, C≡N triple bond | N=C double bond, C=S double bond |
| C-S/C=S Bond Length | ~176 pm (C-S) | ~158 pm (C=S) |
| C-N/C≡N Bond Length | ~116 pm (C≡N) | ~117 pm (N=C) |
| Central Angle | ~100° (C-S-C) | ~165° (C-N=C in aryl derivatives) |
Significance of Long-Chain Alkyl Thiocyanates in Contemporary Chemical Research
Long-chain alkyl thiocyanates, including this compound, are recognized as valuable intermediates in organic synthesis. researchgate.net The presence of the long alkyl chain imparts lipophilic character, which can be crucial for applications in materials science and for modulating biological activity. vulcanchem.com For example, the long chain can enhance interactions with hydrophobic pockets in enzymes or facilitate surfactant properties. vulcanchem.comontosight.ai
This compound itself has been a subject of specific research. In early studies on insecticides, this compound was evaluated for its effectiveness against DDT-resistant houseflies, though it showed relatively low toxicity and knockdown activity compared to other tested compounds. cabidigitallibrary.org More recently, its utility is found primarily as a synthetic precursor. For example, heptyl halides are readily converted into thioethers using benzyl thiocyanate in a microwave-assisted, one-pot synthesis of asymmetric disulfides. rsc.org The compound is also noted for its peculiar, but not unpleasant, odor and exists as a colorless mobile oil. acs.org Research from 1903 reported its boiling point as 136°C at 28 mm pressure and a specific gravity of 0.92 at 20°C. acs.org
The versatility of the thiocyanate group allows it to be transformed into other valuable sulfur-containing functionalities, such as thioethers, disulfides, and various sulfur-containing heterocycles. researchgate.netmdpi.com This makes long-chain alkyl thiocyanates like this compound useful starting materials in diverse areas, from the development of new materials like luminescent ionic liquids to the synthesis of biologically active molecules. mdpi.comvulcanchem.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NS | acs.org |
| Appearance | Colorless mobile oil | acs.org |
| Odor | Peculiar, but not unpleasant | acs.org |
| Boiling Point | 136°C (at 28 mm Hg) | acs.org |
| Specific Gravity | 0.92 (at 20°C) | acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5416-94-4 |
|---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
heptyl thiocyanate |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-6-7-10-8-9/h2-7H2,1H3 |
InChI Key |
MAYXOEYPLLPIBN-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC#N |
Canonical SMILES |
CCCCCCCSC#N |
Other CAS No. |
5416-94-4 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Heptyl Thiocyanate Analogs
Nucleophilic Substitution Reactions: Mechanisms and Stereochemical Considerations
Nucleophilic substitution remains a cornerstone for the synthesis of alkyl thiocyanates. This approach typically involves the reaction of an alkyl halide with a thiocyanate (B1210189) salt, proceeding through an SN2 mechanism. researchgate.netorganic-chemistry.org The ambident nature of the thiocyanate ion (SCN⁻) allows for potential attack from either the sulfur or nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. researchgate.netoup.com
Utilization of Alkali Metal Thiocyanates in Alkyl Halide Transformations
The reaction of alkyl halides with alkali metal thiocyanates, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), is a well-established method for preparing alkyl thiocyanates. researchgate.netbeilstein-journals.org These reactions are often performed in various solvents, including dimethylformamide (DMF) and polyethylene (B3416737) glycol (PEG), or under phase transfer catalyst conditions. researchgate.net The choice of the metal cation can influence the reaction, although the solvent and substrate structure often play a more dominant role in determining the product distribution. oup.com For instance, the reaction of 5-chloromethyl-1,2,4-oxadiazole compounds with ammonium (B1175870) thiocyanate (NH₄SCN) in triethylene glycol provides the corresponding thiocyanate derivatives in good yields. researchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient method for the nucleophilic substitution of alkyl halides with alkali thiocyanates in aqueous media, offering an environmentally benign alternative to traditional heating. organic-chemistry.orgscispace.com
Oxidative Thiocyanation Protocols
Oxidative thiocyanation provides an alternative route to thiocyanate-containing compounds, often by generating a thiocyanate radical or an electrophilic thiocyanating agent that can react with various substrates. researchgate.netresearchgate.net
Electrochemical Approaches to Thiocyanate Introduction
Electrochemical methods offer a green and efficient way to synthesize thiocyanates under mild conditions, often avoiding the need for harsh chemical oxidants. organic-chemistry.orgnih.gov These methods can involve the direct cyanation of thiols or the thiocyanation of other organic substrates. organic-chemistry.orgnih.gov For example, α-thiocyanated ketones can be synthesized from enol acetates using inexpensive ammonium thiocyanate (NH₄SCN) under mild electrolysis conditions. organic-chemistry.org This approach tolerates a variety of functional groups and is scalable. organic-chemistry.org Another electrochemical protocol allows for the synthesis of vinyl thiocyanates from the decarboxylative coupling of cinnamic acids with NH₄SCN in an aqueous solution. nih.gov The conversion of primary alcohols to the corresponding thiocyanates can also be achieved through the constant-current electrolysis of thiocyanate ion in the presence of the alcohol and triphenylphosphite. jst.go.jp
Table 1: Electrochemical Synthesis of Thiocyanates
| Substrate Type | Reagents | Conditions | Product Type | Reference |
| Enol Acetates | NH₄SCN, MeOH | Electrolysis, Graphite Anode, Ni Cathode | α-Thiocyanated Ketones | organic-chemistry.org |
| Cinnamic Acids | NH₄SCN | Electrolysis in aqueous solution | (E)-Vinyl Thiocyanates | nih.gov |
| Thiophenols/Thiols | Trimethylsilyl cyanide (TMSCN) | Electrochemical cross-coupling | Thiocyanates | organic-chemistry.orgnih.gov |
| Primary Alcohols | NaSCN, Triphenylphosphite | Constant-current electrolysis | Alkyl Thiocyanates | jst.go.jp |
Metal-Catalyzed and Metal-Free Oxidative Thiocyanation Methods
Both metal-catalyzed and metal-free methods have been developed for oxidative thiocyanation. Copper-catalyzed systems are particularly common, utilizing O₂ as a sustainable oxidant to facilitate the reaction between aromatics or heteroaromatics and KSCN. acs.org Palladium catalysis has also been employed for the site-selective sp³ C-H bond thiocyanation of certain substrates. researchgate.netacs.org
Metal-free oxidative thiocyanation often relies on the use of oxidants like Oxone or visible-light photoredox catalysis. sioc-journal.cn For instance, the regioselective thiocyanation of TIPS-protected phenols can be achieved using NH₄SCN with Oxone as the oxidant. sioc-journal.cn Visible-light-mediated, metal-free processes have been developed for the thiocyanation of various heterocycles, such as imidazoheterocycles, using eosin (B541160) Y as a photoredox catalyst under ambient air. acs.orgresearchgate.net These methods are operationally simple and proceed under mild, room temperature conditions. researchgate.net Singlet oxygen, generated under visible light irradiation, can also mediate the regioselective thiocyanation of terminal alkynes, alkenes, and various electron-rich aromatic systems using NH₄SCN as the thiocyanate source. acs.org
Table 2: Comparison of Metal-Catalyzed and Metal-Free Oxidative Thiocyanation
| Method | Catalyst/Reagent | Substrate | Key Features | Reference |
| Metal-Catalyzed | ||||
| Copper-Catalyzed | Cu(OTf)₂, TMEDA, BF₃·Et₂O | Aromatics, Heteroaromatics | Aerobic oxidation, good functional group tolerance | acs.org |
| Palladium-Catalyzed | Pd(OAc)₂, Na₂S₂O₈ | 2-Aminofurans | Site-selective sp³ C-H thiocyanation | acs.org |
| Metal-Free | ||||
| Oxidant-Mediated | Oxone, NH₄SCN | TIPS-protected phenols | Regioselective, mild conditions | sioc-journal.cn |
| Visible Light Photoredox | Eosin Y, NH₄SCN | Imidazoheterocycles | Metal-free, room temperature, uses air as oxidant | acs.org |
| Singlet Oxygen-Mediated | Visible Light, O₂, NH₄SCN | Terminal Alkynes, Alkenes, Indoles | Metal-free, uses O₂ as oxidant | acs.org |
Thiocyanation via Addition Reactions: Alkenes and Alkynes
The direct difunctionalization of alkenes and alkynes provides a straightforward route to vinyl and alkyl thiocyanates. rsc.orgnih.gov These reactions often involve the addition of a thiocyanate species across the carbon-carbon multiple bond.
A highly regioselective thiocyanatothiolation of alkynes and alkenes has been developed using ammonium thiocyanate and N-thiosuccinimides. rsc.org This metal-free system operates under simple and mild conditions, assisted by hydrogen bonding. rsc.org For electron-deficient alkynes, such as ynones, a regio- and stereoselective conjugate addition of thiocyanate can be achieved using KSCN in acetic acid. rsc.org
Transition-metal-free radical 1,2-dithiocyanation of alkynes and alkenes can be accomplished using a combination of sodium persulfate and potassium thiocyanate at room temperature. nih.gov This method is applicable to a range of substrates, including those with electron-withdrawing groups and heteroaryl substituents. nih.gov Furthermore, singlet oxygen-mediated oxidative thiocyanation of terminal alkynes and aromatic alkenes can lead to the formation of α-keto thiocyanates. acs.org
Table 3: Thiocyanation of Alkenes and Alkynes
| Reaction Type | Reagents | Substrate | Product | Key Features | Reference |
| Thiocyanatothiolation | NH₄SCN, N-thiosuccinimides | Alkynes, Alkenes | Vinyl/Alkyl Thiocyanatothiolated products | Metal-free, regio- and stereoselective | rsc.org |
| Conjugate Addition | KSCN, AcOH | Electron-deficient alkynes | β-Thiocyanato adducts | Metal-free, stereoselective | rsc.org |
| 1,2-Dithiocyanation | Na₂S₂O₈, KSCN | Alkynes, Styrenes | 1,2-Dithiocyanated alkenes/alkanes | Metal-free, radical process | nih.gov |
| Oxidative Thiocyanation | Visible Light, O₂, NH₄SCN | Terminal Alkynes, Styrene | α-Keto thiocyanates | Metal-free, singlet oxygen-mediated | acs.org |
Derivatization of Carboxylic Acid Precursors to Thiocyanoesters
A significant approach in the synthesis of thiocyanate-containing molecules, including analogs of heptyl thiocyanate, involves the transformation of carboxylic acids into thiocyanoesters. This method is particularly valuable as carboxylic acids are abundant and structurally diverse starting materials. rsc.orgrsc.orgrsc.org The conversion of a carboxylic acid to a thiocyanoester represents a key step in creating a diverse library of thiocyanate analogs.
Recent advancements have led to the development of novel methods for the synthesis of thiocyanates from carboxylic acids. One such method is a visible-light-promoted, divergent process for the catalytic decarboxylative thiocyanation of carboxylic acids. rsc.orgrsc.org This strategy allows for the selective synthesis of thiocyanate derivatives from readily available carboxylic acids using N-thiocyanatosaccharin as the thiocyanating agent. rsc.orgrsc.org The reaction can be directed towards either thiocyanates or isothiocyanates by the catalytic use of a base or an acid, respectively. rsc.orgrsc.org This approach is advantageous as it avoids the need for pre-activation of the carboxylic acids and utilizes a simple catalytic system. rsc.org The reaction proceeds efficiently, often being completed in as little as 45 minutes. rsc.org
Another established method for the conversion of carboxylic acids to their corresponding thiocyanates is an adaptation of the Mitsunobu reaction. organic-chemistry.org This procedure utilizes a reagent system composed of triphenylphosphine (B44618) (PPh3), diethylazodicarboxylate (DEAD), and ammonium thiocyanate (NH4SCN). organic-chemistry.org While this method is effective for converting primary and secondary alcohols to alkyl thiocyanates, it has been noted that the conversion of carboxylic acids to isothiocyanates occurs at a slower rate. organic-chemistry.org
The decarboxylative thiocyanation of carboxylic acids is considered a promising and complementary approach to other thiocyanation methods, offering a way to selectively introduce a thiocyanate group. rsc.org Research in this area has led to the development of both electrochemical and photocatalytic methods for the decarboxylative thiocyanation of specific types of carboxylic acids, such as cinnamic acid derivatives to yield vinyl thiocyanates. rsc.org
The following table summarizes the key aspects of these synthetic strategies:
| Method | Reagents/Catalysts | Key Features | Reference |
| Visible-Light Promoted Decarboxylative Thiocyanation | N-thiocyanatosaccharin, catalytic base/acid, organophotocatalyst | Divergent synthesis of thiocyanates and isothiocyanates; No pre-activation of carboxylic acid needed; Fast reaction times. | rsc.orgrsc.org |
| Mitsunobu-type Reaction | Triphenylphosphine (PPh3), Diethylazodicarboxylate (DEAD), Ammonium Thiocyanate (NH4SCN) | Converts carboxylic acids to isothiocyanates; Slower reaction rate for carboxylic acids compared to alcohols. | organic-chemistry.org |
| Decarboxylative Thiocyanation | Electrochemical or Photocatalytic methods | Applied to specific substrates like cinnamic acid derivatives to form vinyl thiocyanates. | rsc.org |
These synthetic advancements provide a robust toolkit for chemists to create a wide array of this compound analogs by leveraging the vast chemical space of carboxylic acid precursors. The ability to fine-tune reaction conditions to favor specific isomers or to functionalize complex molecules highlights the progress in this field. rsc.orgrsc.org
Advanced Spectroscopic and Analytical Characterization Techniques for Alkyl Thiocyanates
Chromatographic Separations Coupled with Mass Spectrometry
Chromatography is a cornerstone of chemical analysis, allowing for the separation of individual components from a mixture. When coupled with mass spectrometry (MS), it provides definitive identification and quantification based on a molecule's mass-to-charge ratio and fragmentation pattern.
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like heptyl thiocyanate (B1210189). In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer for detection.
Alkyl thiocyanates are well-suited for GC analysis. rsc.orgresearchgate.net Lower molecular weight alkyl thiocyanates are sufficiently volatile for analysis using static headspace GC, a technique that analyzes the vapor above a sample. rsc.orgresearchgate.net For heptyl thiocyanate, direct liquid injection would be employed. The mass spectrometer, often operating with electron impact (EI) ionization, fragments the molecule in a reproducible manner, creating a unique "fingerprint" or mass spectrum that allows for unambiguous identification. rsc.org Under ammonia (B1221849) chemical ionization (CI) conditions, alkyl thiocyanates characteristically produce a prominent adduct ion, (M+NH₄)⁺, which can be invaluable for confirming the molecular weight. capes.gov.br
Research has established GC-MS as a reliable method for analyzing alkyl thiocyanates formed as derivatives of alkylating agents. rsc.orgresearchgate.net This derivatization strategy transforms non-volatile or difficult-to-analyze compounds into their more volatile thiocyanate counterparts, which are then readily analyzed by GC-MS. rsc.orgresearchgate.net The technique has also been successfully used to identify various thiocyanate and isothiocyanate compounds in natural products. researchgate.net
Table 1: Typical GC-MS Parameters for Alkyl Thiocyanate Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column Type | DB-5, CPSIL 19CB, or similar non-polar to mid-polar capillary columns | Provides good separation for a wide range of volatile organic compounds, including alkyl thiocyanates. rsc.orgrjptonline.org |
| Injector Temperature | 110-250°C | Ensures complete volatilization of the sample without thermal degradation. rsc.orgrjptonline.org |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. rjptonline.org |
| Oven Program | Initial hold at ~40°C, followed by a ramp of 3-10°C/min to a final temperature | Allows for the separation of compounds with different boiling points. rsc.org |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | EI provides characteristic fragmentation for library matching, while CI gives molecular weight information. rsc.orgcapes.gov.br |
| Detector | Quadrupole Mass Spectrometer | Scans a range of mass-to-charge ratios or monitors specific ions (Selected Ion Monitoring, SIM) for enhanced sensitivity. nih.gov |
This table is a generalized representation based on common practices in GC-MS analysis.
While GC-MS is preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile, thermally unstable, or highly polar analytes. For thiocyanates, HPLC is often employed when analyzing complex biological or environmental samples. researchgate.netnih.govnih.gov
The separation in HPLC occurs in the liquid phase, using a high-pressure pump to pass the sample and a solvent (mobile phase) through a column packed with a stationary phase. Detection can be achieved through various means, including UV-Vis absorbance or fluorescence. A significant advantage of HPLC is its compatibility with mass spectrometry (LC-MS), which has greatly facilitated the determination of residual toxic reagents in various matrices. researchgate.net
For thiocyanate analysis, several HPLC strategies have been developed:
Ion-Pair Chromatography: This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged thiocyanate ion, allowing it to be retained and separated on a standard reversed-phase column (e.g., C18). researchgate.net
Derivatization: Thiocyanate can be chemically modified to attach a chromophore or fluorophore. This pre-column derivatization creates a derivative that can be detected with high sensitivity and selectivity by UV or fluorescence detectors. nih.gov For instance, derivatization with 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (B52653) yields a highly fluorescent product, enabling detection at very low levels. nih.gov
Although this compound itself is volatile enough for GC-MS, HPLC methods would be indispensable if it were part of a complex mixture containing non-volatile components or if analysis were required from a matrix like plasma, where protein precipitation and subsequent analysis of the extract are necessary. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of molecules. Since each functional group has characteristic vibrational frequencies, these methods are powerful tools for identifying the presence of specific bonds and elucidating molecular structure.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, causing molecular bonds to stretch, bend, and vibrate. wikipedia.org The thiocyanate functional group (-S-C≡N) possesses a highly characteristic and diagnostically significant vibration: the stretching of the carbon-nitrogen triple bond (νC≡N).
This vibration results in a strong, sharp absorption band in a relatively uncluttered region of the mid-infrared spectrum, typically appearing between 2140 and 2175 cm⁻¹. researchgate.net More specifically, studies have identified a distinct marker band for thiocyanate at 2058 cm⁻¹ in biological samples like saliva. nih.gov The exact frequency of this band can be influenced by the electronic environment of the molecule, but its presence is a clear indicator of the thiocyanate or a related cyano group. nih.govresearchgate.net FT-IR can also be used to differentiate between isomeric thiocyanates (R-SCN) and isothiocyanates (R-NCS), which have different vibrational signatures. capes.gov.br
Table 2: Key FT-IR Diagnostic Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | Characteristic of the heptyl chain. |
| C≡N Stretch (Thiocyanate) | 2050 - 2160 | Strong, Sharp | The most prominent diagnostic peak for the thiocyanate group. researchgate.netnih.gov |
| C-S Stretch | 600 - 800 | Weak - Medium | Can be difficult to assign due to overlap with other fingerprint region absorptions. |
This table provides expected frequency ranges for the specified functional groups.
Raman spectroscopy is a complementary technique to FT-IR. It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. The resulting frequency shifts correspond to the vibrational modes of the molecules in the sample.
Like FT-IR, Raman spectroscopy is highly effective for identifying the thiocyanate group. The symmetric C≡N stretch is also Raman active and appears as a strong, sharp peak, often near 2056 cm⁻¹ in alkylated thiocyanate systems. westmont.edu Additionally, the C-S stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, typically in the 700-750 cm⁻¹ range. acs.org
Raman spectroscopy offers several advantages, including minimal sample preparation and the ability to analyze samples in aqueous solutions, as water is a weak Raman scatterer. Studies on ionic liquids containing the thiocyanate anion have used Raman spectroscopy to probe intermolecular interactions, noting that the C≡N and C-S stretching vibrations can shift in response to changes in the local environment, such as the addition of water. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: Diagnostic Vibrations and Bonding Modes
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a suite of NMR experiments would provide an unambiguous structural assignment. bg.ac.rsscirp.orgmdpi.com
¹H NMR: Proton NMR would reveal the structure of the heptyl chain. Each unique set of protons on the seven-carbon chain would produce a distinct signal. The chemical shift of these signals indicates their electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons, allowing for the confirmation of the chain's connectivity. The protons on the carbon adjacent to the electron-withdrawing thiocyanate group (α-CH₂) would be the most downfield-shifted.
¹³C NMR: Carbon NMR provides a signal for each unique carbon atom in the molecule. For this compound, seven distinct signals would be expected for the alkyl chain, plus one for the thiocyanate carbon (-SCN). The chemical shift of the thiocyanate carbon is particularly diagnostic.
2D NMR Techniques: Advanced two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively map out the structure. COSY establishes ¹H-¹H correlations, tracing the connectivity of the entire heptyl chain. HSQC correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of all ¹H and ¹³C resonances. mdpi.com
¹⁵N NMR: While less common, ¹⁵N NMR could be used to directly probe the nitrogen atom of the thiocyanate group. Studies on the binding of thiocyanate to enzymes have utilized ¹⁵N NMR to monitor changes in the nitrogen's chemical environment, demonstrating its sensitivity. nih.govnih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -SCN | - | ~112-114 |
| **C1 (α-CH₂) ** | ~2.9 - 3.1 | ~31-33 |
| **C2 (β-CH₂) ** | ~1.7 - 1.9 | ~29-31 |
| C3-C6 (-CH₂-) | ~1.2 - 1.5 | ~22-29 |
| C7 (-CH₃) | ~0.8 - 1.0 | ~14 |
Note: These are predicted values based on standard chemical shift tables and the known effects of the thiocyanate functional group. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR Chemical Shifts for Thiocyanate vs. Isothiocyanate Differentiation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for distinguishing between isomeric thiocyanates (R-SCN) and isothiocyanates (R-NCS). The chemical shift of the carbon atom in the thiocyanate or isothiocyanate functional group is highly indicative of the bonding arrangement.
Generally, the carbon atom of the thiocyanate group (–SCN) resonates at a lower chemical shift (further upfield) compared to the carbon of the isothiocyanate group (–NCS). For the SCN carbon, the chemical shift typically appears in the range of 110-120 ppm. In contrast, the NCS carbon in isothiocyanates is more deshielded and resonates further downfield, usually in the range of 125-140 ppm. This distinct difference in chemical shifts allows for unambiguous differentiation between the two isomers. For instance, studies on various organic thiocyanates and isothiocyanates have consistently shown this trend, confirming that the isothiocyanato-group exerts a larger deshielding effect on its attached carbon atom than the thiocyanato-group does.
The near-silence or extreme broadening of the isothiocyanate carbon signal in ¹³C NMR spectra can sometimes be observed due to the structural flexibility of the molecule. glaserchemgroup.com However, for simple alkyl thiocyanates like this compound, a sharp, distinct peak for the SCN carbon is expected, facilitating its clear identification. The chemical shifts for carbons directly bonded to the thiocyanate or isothiocyanate groups are also affected, with the order of shielding being -NCS < -SCN. cdnsciencepub.com
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Thiocyanate and Isothiocyanate Groups
| Functional Group | Carbon Atom | Typical Chemical Shift (ppm) |
| Thiocyanate | R-S -C ≡N | 110 - 120 |
| Isothiocyanate | R-N =C =S | 125 - 140 |
This table provides generalized chemical shift ranges. Actual values can be influenced by the solvent and the structure of the R group. libretexts.org
X-ray Crystallography of Thiocyanate Derivatives: Solid-State Structural Analysis
X-ray crystallography provides definitive, high-resolution three-dimensional structural information about molecules in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and intermolecular interactions of thiocyanate derivatives.
These studies highlight that the S-C-N linkage in thiocyanates tends to be nearly linear. In the solid state, molecules of this compound would be expected to pack in a way that maximizes van der Waals forces between the heptyl chains, with the polar thiocyanate groups potentially forming specific intermolecular interactions, such as C–H···N or C–H···S hydrogen bonds. researchgate.net The analysis of such crystal structures provides fundamental data on molecular geometry that underpins our understanding of the physical and chemical properties of these compounds.
Advanced Spectrophotometric Methodologies for Quantitative Determination in Environmental Matrices
Spectrophotometric methods are widely used for the quantitative determination of thiocyanate ions in various samples, including environmental matrices like water. These methods are typically based on the formation of a colored complex that can be measured using a spectrophotometer.
A prevalent method involves the reaction of thiocyanate with an iron(III) salt in an acidic medium to form a distinctively red-colored iron(III)-thiocyanate complex, [Fe(SCN)(H₂O)₅]²⁺. The intensity of the color, which is directly proportional to the thiocyanate concentration, is measured at a specific wavelength, typically around 460-480 nm. This method is simple and cost-effective. However, its sensitivity and selectivity can be influenced by interfering ions.
To enhance sensitivity and overcome interferences, various modifications and advanced spectrophotometric techniques have been developed. These include:
Extraction Spectrophotometry : The colored complex is extracted into an organic solvent, which can concentrate the analyte and remove it from interfering aqueous matrix components. For example, a method for determining rhenium (as an analog for technetium) involves the formation of a Re(IV)-SCN complex, which is then extracted into ethyl acetate (B1210297) for measurement. researchgate.net
Flow Injection Analysis (FIA) : FIA systems can be coupled with spectrophotometric detection to automate the analysis, improve reproducibility, and increase sample throughput. A flow-injection method for the determination of cyanide and thiocyanate has been reported. tandfonline.com
Catalytic Spectrophotometry : Some methods utilize the catalytic effect of thiocyanate on a specific chemical reaction to amplify the analytical signal, thereby lowering the detection limit.
These advanced methodologies are crucial for monitoring thiocyanate levels in environmental water samples, where it can be present as a contaminant from industrial discharges. tandfonline.com The ability to accurately quantify thiocyanate is important for assessing water quality and protecting aquatic ecosystems. nih.gov
Other Advanced Analytical Methodologies: Potentiometry and Ion Chromatography
Beyond spectroscopy, other advanced analytical techniques are employed for the determination of thiocyanates, offering high sensitivity and selectivity.
Potentiometry Potentiometric methods, particularly those using ion-selective electrodes (ISEs), provide a rapid and direct means of measuring thiocyanate ion activity in a solution. mdpi.comtpcj.org A thiocyanate-selective electrode typically contains a membrane with an ionophore that selectively binds SCN⁻ ions. This binding event generates a potential difference across the membrane that is proportional to the logarithm of the thiocyanate ion concentration.
Recent advancements in potentiometry include the development of solid-contact ISEs, which offer improved stability and ease of use. mdpi.com For instance, a solid-contact potentiometric ion-selective electrode using a phosphonium (B103445) derivative of calix tandfonline.comarene as an ionophore has been described for the determination of SCN⁻ in human saliva. mdpi.com These sensors can exhibit low detection limits, with some reaching the micromolar range (e.g., 1.6 × 10⁻⁶ M), and fast response times. mdpi.comworldscientific.com Potentiometric titrations, where the endpoint is detected by a sharp change in potential, also represent a classic and accurate method for thiocyanate quantification.
Ion Chromatography (IC) Ion chromatography is a powerful separation technique for the analysis of ionic species, including thiocyanate. In IC, a liquid mobile phase carries the sample through an ion-exchange column, which separates ions based on their affinity for the stationary phase. Following separation, the ions are typically detected by conductivity or UV-Vis absorbance.
IC methods have been developed for the sensitive and selective determination of thiocyanate in complex matrices such as plasma, urine, and environmental water samples. nih.govdcu.ie For example, an anion exchange chromatography method with UV detection at 210 nm has been validated for determining thiocyanate in plasma. nih.gov The use of smaller particle size stationary phases in IC columns has enabled "fast IC," significantly reducing analysis times to just a few minutes. dcu.ie Combining IC with techniques like aqueous two-phase system (ATPS) for sample pretreatment can further enhance the enrichment and detection of thiocyanate in complex samples like raw milk, achieving detection limits in the sub-μg/L range. sciencegate.app
Computational and Theoretical Investigations of Alkyl Thiocyanates
Quantum Chemical Calculations: Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and other electronic properties.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govtandfonline.com It is widely applied to study alkyl thiocyanates to predict their ground-state geometries and explore their reactivity. researchgate.netnih.gov
DFT calculations are used to optimize the molecular structure of heptyl thiocyanate (B1210189), predicting key bond lengths and angles. The geometry around the thiocyanate group is crucial for its chemical behavior. Computational studies on related small alkyl thiocyanates provide a reliable reference for the expected structural parameters. unlp.edu.aructm.edu The electronic structure of the molecule can be analyzed through its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack, revealing that alkyl thiocyanates possess multiple electrophilic centers at the sulfur, cyanide carbon, and alpha-alkyl carbon. researchgate.netnih.gov
DFT calculations have been successfully used to support proposed reaction pathways for alkyl thiocyanates, such as SN2 nucleophilic substitution, cyanophilic, and thiophilic reactions. nih.gov By modeling the energy profiles of these reactions, researchers can rationalize the formation of various products observed in experiments. researchgate.netnih.gov
Table 1: Typical Geometric Parameters of the Alkyl Thiocyanate Group Calculated by DFT (Note: These are representative values based on calculations of smaller alkyl thiocyanates and may vary slightly for heptyl thiocyanate.)
| Parameter | Typical Value |
| C-S Bond Length | ~1.82 Å |
| S-Ccyano Bond Length | ~1.69 Å |
| C≡N Bond Length | ~1.16 Å |
| C-S-Ccyano Bond Angle | ~99° |
| S-Ccyano-N Bond Angle | ~179° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, generally offer higher accuracy than DFT, particularly for systems where electron correlation is complex, but at a significantly greater computational expense. nih.govresearchgate.net
In thiocyanate chemistry, ab initio calculations are often employed to provide benchmark data for calibrating more cost-effective DFT methods. nih.gov They have been used to determine accurate proton affinities, study the structures of protonated thiocyanates, and investigate the nature of intermediates in ion-molecule reactions. researchgate.netacs.org Furthermore, ab initio studies have been crucial in understanding the interaction of the thiocyanate ion with solvent molecules, particularly water, by calculating the energies of hydrated clusters and rationalizing solvent effects on reactivity and stability. aip.orgnih.gov These high-level calculations confirm the sensitivity of thiocyanate chemistry to subtle electronic and environmental effects. nih.gov
Density Functional Theory (DFT) Applications to Molecular Geometry and Reactivity
Molecular Dynamics Simulations: Intermolecular Interactions and Solvent Effects
While quantum mechanics describes the electronic structure of a single molecule or a small cluster, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. acs.org MD simulations model the movements of atoms and molecules based on classical mechanics and a set of parameters known as a force field. nih.gov
For this compound, MD simulations can provide a detailed picture of its behavior in the liquid state or in solution. These simulations reveal how the polar thiocyanate headgroup interacts with solvent molecules while the long, nonpolar heptyl tail engages in hydrophobic interactions. nih.gov In aqueous solutions, water molecules are expected to form a structured hydration shell around the thiocyanate group. aip.orgnih.gov MD simulations can calculate properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the this compound molecule. nih.gov Such studies are critical for understanding solubility, diffusion, and how the molecule orients itself at interfaces, such as between water and a nonpolar solvent.
Prediction of Reaction Mechanisms and Transition States
A central goal of computational chemistry is to elucidate the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy and thus the rate of the reaction.
For alkyl thiocyanates, DFT calculations are the primary tool for investigating reaction mechanisms. nih.gov The ambident nature of the thiocyanate group presents multiple sites for attack by a nucleophile. Computational studies have explored the energy barriers for attack at the alkyl carbon (SN2 substitution), the sulfur atom (thiophilic addition), and the cyanide carbon (cyanophilic addition). researchgate.netnih.gov These calculations can predict which reaction pathway is kinetically favored under specific conditions. chemrevlett.com For instance, in reactions with carbanions, DFT calculations have successfully rationalized the observed product distributions by modeling the respective reaction energy profiles. nih.gov Such studies are essential for controlling the chemoselectivity of reactions involving thiocyanates. nih.gov
Studies on Isomerization Energetics and Conformation
Alkyl thiocyanates (R-SCN) can isomerize to the corresponding alkyl isothiocyanates (R-NCS). Computational methods are ideally suited to study the thermodynamics and kinetics of this isomerization. Calculations consistently show that the isothiocyanate isomer is thermodynamically more stable than the thiocyanate isomer, largely due to the greater strength of the C=N double bond compared to the C-S single bond. mdpi.comresearchgate.net
Quantum chemical calculations can accurately predict the energy difference between the two isomers and the energy barrier of the transition state for the isomerization process. nih.govresearchgate.net This reaction often proceeds through a three-membered ring-like transition state or via dissociation-recombination pathways, depending on the conditions. The long heptyl chain of this compound can also adopt various conformations due to rotation around its C-C single bonds. Computational methods can be used to determine the relative energies of these different conformers and identify the most stable, low-energy shapes the molecule is likely to adopt.
Table 2: Calculated Relative Stability of Alkyl Isothiocyanate vs. Alkyl Thiocyanate (Based on DFT calculations for simple alkyl groups)
| Isomer | Relative Gibbs Free Energy (ΔG) | Thermodynamic Stability |
| Alkyl Thiocyanate (R-SCN) | 0 kcal/mol (Reference) | Less Stable (Kinetic Product) |
| Alkyl Isothiocyanate (R-NCS) | ~ -15 to -20 kcal/mol | More Stable (Thermodynamic Product) |
Computational Approaches to Ligand Binding and Metal Coordination Chemistry
The thiocyanate anion (SCN⁻) is a classic example of an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanato, M-NCS) or the sulfur atom (thiocyanato, M-SCN). researchgate.net Computational chemistry, particularly DFT, is extensively used to predict and rationalize the preferred binding mode. rsc.orgacs.org These studies often correlate with the Hard and Soft Acids and Bases (HSAB) principle, which predicts that hard metal ions will preferentially bind to the hard nitrogen atom, while soft metal ions will favor the soft sulfur atom. nih.gov DFT calculations can quantify the energies of both linkage isomers of a metal complex, helping to explain or predict the experimentally observed structure. researchgate.net
While this compound itself is a neutral molecule and not typically a primary ligand, computational methods are vital for studying how molecules containing the thiocyanate functional group interact with biological targets such as enzymes or receptors. nih.gov Techniques like molecular docking and MD simulations are used to predict the binding pose and affinity of a ligand within a protein's active site. nih.govarxiv.org These computational approaches can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent and selective molecules. tdx.cat
Applications in Material Science and Industrial Processes
Precursors in Organic Synthesis for Diverse Sulfur-Containing Compounds
Organic thiocyanates, including heptyl thiocyanate (B1210189), are recognized as valuable intermediates in organic synthesis. researchgate.netrsc.org They serve as foundational building blocks for creating a wide array of sulfur-containing compounds. researchgate.netnih.gov The thiocyanate group (R-S-C≡N) can be chemically transformed into other functional groups, making it a key component in the synthesis of more complex molecules. wikipedia.org
The versatility of organic thiocyanates allows for their conversion into various derivatives such as thiols, thioethers, and thiocarbamates. researchgate.netnih.gov For instance, the reduction of a thiocyanate can yield a thiol (R-SH), while reaction with an organometallic reagent can lead to a thioether (R-S-R'). These transformations are fundamental in synthetic organic chemistry for constructing molecules with specific properties and functions. acs.org The ability to introduce sulfur into a molecule via a thiocyanate precursor is a widely used strategy in the development of new chemical entities. researchgate.net
Role in Electrochemical Energy Storage Systems: Redox-Active Electrolytes
Thiocyanate salts have been investigated for their potential use as redox-active electrolytes in electrochemical capacitors. rsc.orgresearchgate.net These electrolytes can enhance the energy storage capacity of such devices through Faradaic reactions. rsc.orgmdpi.com The introduction of redox-active species into an electrolyte allows for charge storage not only through the physical accumulation of ions at the electrode surface (double-layer capacitance) but also through chemical oxidation and reduction reactions.
Table 1: Performance of a Lithium-Ion Capacitor with and without LiSCN Redox-Active Electrolyte
| Parameter | Without LiSCN | With LiSCN |
| Positive Electrode Capacity | - | 301 mAh g⁻¹ |
| Negative Electrode Resistance Reduction | - | 30% |
| Thiocyanate Reaction Efficiency | - | ~81% |
Data sourced from a study on the effects of redox-active electrolytes on carbon electrodes in Li-Ion capacitors. researchgate.net
Application in Hydrometallurgical Processes: Metal Extraction and Recovery
Thiocyanate is utilized in hydrometallurgical processes for the extraction and recovery of metals. nmlindia.org Hydrometallurgy involves the use of aqueous solutions to extract metals from ores, concentrates, and recycled or residual materials. mdpi.comresearchgate.net The thiocyanate ion can form stable complexes with various metal ions, facilitating their separation from other elements. researchgate.net
In the context of gold recovery, thiocyanate has been explored as a less toxic alternative to cyanide. acs.org It can form stable gold complexes, such as [Au(SCN)₂]⁻ and [Au(SCN)₄]⁻, which allows for the dissolution of gold from ores. researchgate.net The subsequent recovery of the solubilized gold can be achieved through methods like adsorption onto activated carbon or ion exchange. researchgate.net Research has shown that a high gold recovery rate of 96% can be achieved from an oxide ore using a thiocyanate leaching solution under optimized conditions. acs.org Furthermore, in multi-metal recovery processes, such as from spent magnets, tricaprylmethylammonium thiocyanate has been used as a solvent extractor to separate different metal ions. mdpi.com
Table 2: Optimized Conditions for Gold Leaching from an Oxide Ore using Thiocyanate
| Parameter | Optimal Value |
| Thiocyanate Concentration | 500 mM |
| Ferric Ion (Fe³⁺) Concentration | 100 mM |
| Pulp Density | 50% w/v |
| pH | 2 |
| Temperature | 25 °C |
| Leaching Time | 24 hours |
| Maximum Gold Recovery | 96% |
Data sourced from a study on gold leaching from an oxide ore using thiocyanate. acs.org
Utilization in Polymer Chemistry and Advanced Materials Development
The field of polymer chemistry focuses on the synthesis and properties of polymers, which are large molecules composed of repeating monomer units. ebsco.com The development of advanced materials with specific functionalities is a key area of research in polymer chemistry. numberanalytics.comethz.ch While direct applications of heptyl thiocyanate in polymerization are not extensively documented, the functional groups derived from thiocyanates play a role in creating specialized polymers.
The synthesis of polymers with tailored properties often involves the incorporation of specific functional groups. iitmandi.ac.in For example, sulfur-containing polymers can exhibit unique optical, electronic, or thermal properties. The ability of thiocyanates to be converted into other sulfur-containing functionalities makes them potential precursors for monomers that can then be polymerized. This indirect role allows for the integration of sulfur into polymer backbones or as pendant groups, contributing to the development of advanced materials. ethz.ch
Biological Interactions and Agri Chemical Research of Alkyl Thiocyanates
Mechanisms of Biological Activity: Enzyme Inhibition and Cellular Pathway Modulation (Non-Human Systems)
The biological activity of alkyl thiocyanates, including heptyl thiocyanate (B1210189), often involves interaction with key cellular components. While specific research on heptyl thiocyanate's detailed mechanisms is still emerging, the broader class of thiocyanates is known to influence biological systems through several means.
One primary mechanism is enzyme inhibition . Enzyme inhibitors are molecules that reduce or block the catalytic activity of enzymes. medcraveonline.com This inhibition can be reversible or irreversible. medcraveonline.com For instance, some isothiocyanates, which are isomers of thiocyanates, have been shown to act as non-competitive inhibitors of certain enzymes, meaning they bind to a site other than the active site, altering the enzyme's conformation and reducing its activity. wikipedia.org Thiocyanates themselves can be potent inhibitors of various enzymes, a property that underpins some of their biological effects. researchgate.net
In addition to direct enzyme inhibition, thiocyanates and their derivatives can modulate cellular signaling pathways . These pathways are complex networks that govern cellular responses to external and internal stimuli. Phytochemicals, including those containing thiocyanate groups, can interfere with these pathways, affecting processes like cell proliferation and differentiation. e-crt.org For example, isothiocyanates have been observed to activate the Nrf2-dependent pathway, which is involved in the antioxidant response. mdpi.com They can also influence inflammatory responses by affecting signaling pathways like MAPK. nih.gov While these examples often pertain to isothiocyanates, the reactivity of the thiocyanate group suggests potential for similar, though distinct, interactions.
Antimicrobial Properties: Fungicidal and Bactericidal Activities in Non-Clinical Contexts
The antimicrobial properties of alkyl thiocyanates are a significant area of research. These compounds have demonstrated both fungicidal and bactericidal activities in environments outside of clinical applications.
Fungicidal Activity: Several studies have highlighted the potential of thiocyanate-containing compounds as fungicides. For instance, research on glucosinolate derivatives has shown that while isothiocyanates often exhibit strong fungitoxic properties, thiocyanates can also play a role. researchgate.netapsnet.orgapsnet.org The mechanism of antifungal action can involve the disruption of microbial cell membranes, interference with metabolic processes and enzyme systems, or the generation of oxidative stress. researchgate.net While some studies indicate that isothiocyanates may be more potent fungicides than thiocyanates, the specific effectiveness can vary depending on the fungal species and the chemical structure of the compound. apsnet.orgapsnet.org For example, a patent for triazolopyrimidine derivatives with fungicidal activity includes thiocyanate as a possible substituent group. google.com Another compound, 2-(thiocyanomethylthio)benzothiazole, is a known contact fungicide. nih.gov
Bactericidal Activity: The bactericidal effects of thiocyanates are also noteworthy. The antimicrobial effects of glucosinolates, which can break down into thiocyanates and isothiocyanates, are thought to involve the disruption of bacterial cell membranes and interference with metabolism. researchgate.net Lactoperoxidase, an enzyme found in mammals, converts thiocyanate into hypothiocyanous acid, a compound that can inhibit bacterial growth. taylorfrancis.com Research has also explored the antibacterial activity of various metal complexes with 1,2,3-triazole and thiocyanate, indicating the role of the thiocyanate group in these properties. frontiersin.org
Roles in Plant Defense Mechanisms and Phytochemical Studies
In nature, certain plants produce compounds containing thiocyanate and isothiocyanate groups as part of their defense mechanisms against herbivores and pathogens. nih.gov
Plant Defense: When plant tissues are damaged, glucosinolates come into contact with the enzyme myrosinase, leading to the production of various bioactive compounds, including thiocyanates and isothiocyanates. apsnet.orgnih.gov These compounds can deter feeding by insects and other herbivores. This chemical defense system is a crucial part of a plant's ability to survive in its environment. apsnet.orgnumberanalytics.com The production of these defensive chemicals can be induced by an attack, leading to a systemic response throughout the plant.
Phytochemical Studies: Phytochemical analysis is the study of chemicals derived from plants. Such studies have identified a wide array of compounds, including those with thiocyanate structures, in various plant species. nepjol.infonih.gov For example, GC-MS analysis of certain plant extracts has revealed the presence of isothiocyanate compounds. nih.gov These studies are essential for understanding the chemical basis of a plant's medicinal or toxic properties and for identifying new bioactive molecules. nepjol.info The presence of these compounds can sometimes be linked to the plant's defense strategies. researchgate.net
Fundamental Interactions with Biomolecules: Protein Denaturation and Scavenging Properties
At a molecular level, thiocyanates can interact with fundamental biomolecules like proteins.
Protein Denaturation: Thiocyanate ions are known to be effective protein denaturing agents. rsc.org Denaturation is a process where a protein loses its native three-dimensional structure, leading to a loss of function. ifst.org The mechanism by which thiocyanate promotes denaturation is thought to involve its ability to bind directly to the protein's polypeptide backbone, which disrupts the stabilizing forces of the protein's structure. rsc.orgmdpi.com This interaction is stronger than that of some other denaturing agents like urea. mdpi.com The process of denaturation can be studied using techniques that measure changes in the protein's physical properties as a function of denaturant concentration. libretexts.org
Scavenging Properties: The term "scavenging" in a chemical context often refers to the ability of a compound to neutralize reactive molecules, such as free radicals. While research on the direct radical scavenging properties of this compound is limited, related sulfur-containing compounds are known for their roles in redox processes. For instance, isothiocyanates can act as indirect antioxidants by activating cellular antioxidant pathways. mdpi.com The thiocyanate group itself is involved in various biological redox reactions.
Development of Agrochemicals: Pesticidal and Herbicidal Applications
The biological activities of alkyl thiocyanates have led to research into their potential use in agriculture as pesticides and herbicides.
Pesticidal Applications: The development of new agrochemicals is a continuous process aimed at improving crop protection. frost.comnesfircroft.com Some organic thiocyanates have been investigated for their insecticidal properties. For example, heptyl butyrate, a different heptyl-containing compound, is used as an attractant in traps for wasps and yellowjackets. epa.gov While not a direct insecticide in the same way, this demonstrates the potential for heptyl-based compounds in pest management. The EU pesticides database lists thiocyanate as not approved, indicating regulatory scrutiny of this class of compounds. europa.eu
Herbicidal Applications: Thiocyanates have also been explored for their herbicidal properties. Ammonium (B1175870) thiocyanate was historically used as a soil-applied herbicide. taylorfrancis.com Thiocyanate can also act as an adjuvant, a substance added to a herbicide to enhance its effectiveness. taylorfrancis.comresearchgate.net Herbicides act through various modes of action, such as inhibiting specific enzymes, disrupting cell division, or interfering with photosynthesis. epa.gov The potential for this compound in herbicidal formulations would depend on its specific activity and mode of action, which requires further investigation.
Environmental Chemistry and Bioremediation of Thiocyanate Compounds
Sources and Environmental Distribution of Thiocyanate (B1210189) Contaminants
Thiocyanate is a common pollutant found in the wastewater of several industries, including gold mining, textile production, printing, dyeing, and coking. nih.gov During the processing of certain gold ores, cyanide reacts with sulfur-containing minerals to form thiocyanate. escholarship.orguq.edu.au This is a significant source of thiocyanate contamination in mining effluents. nih.gov The concentration of thiocyanate in industrial wastewater can be substantial, ranging from 500 to 4000 mg/L. researchgate.net Due to the recycling of effluent in some industrial processes, its concentration can continuously increase, posing a significant challenge for wastewater treatment. researchgate.net
The widespread use of thiocyanate-producing processes has led to its presence in various environmental compartments. researchgate.net Thiocyanate has been detected in drinking water (1.4–15.2 µg/L), irrigation water (7.2–13.7 µg/L), agricultural soils (7.2–125 µg/kg), and even in fruits (0.11–0.56 µg/kg) and vegetables (0.25–0.74 µg/kg). researchgate.net Its high solubility in water facilitates its transport in aquatic systems. nih.gov
Microbial Degradation Pathways and Consortia for Bioremediation
Bioremediation is considered an environmentally sustainable and cost-effective approach for treating thiocyanate-contaminated wastewater. nih.govbiorxiv.orgresearchgate.net This process relies on microbial consortia capable of degrading thiocyanate. berkeley.edu Microorganisms can utilize thiocyanate as a source of carbon, nitrogen, sulfur, and energy. nih.govnih.govscielo.br
Several bacterial species have been identified for their ability to degrade thiocyanate. These include autotrophic bacteria, such as Thiobacillus species, which can oxidize thiocyanate for energy. nih.gov Heterotrophic microorganisms also play a role, utilizing thiocyanate as a nutrient source. nih.gov For instance, a co-culture of Klebsiella pneumoniae and Ralstonia sp. has been shown to effectively biodegrade thiocyanate. capes.gov.br Similarly, strains of Burkholderia sp., Chryseobacterium sp., and Ralstonia sp. isolated from coke wastewater treatment plants have demonstrated the ability to completely decompose thiocyanate. scirp.orgresearchgate.net
The degradation of thiocyanate by microorganisms can proceed through different biochemical pathways. nih.govresearchgate.net One key enzyme involved is thiocyanate hydrolase, which catalyzes the breakdown of thiocyanate. nih.gov The end products of microbial degradation are typically sulfate (B86663) and ammonia (B1221849). nih.govbqewater.com The ammonia can be further converted to nitrate (B79036) and then to harmless nitrogen gas through nitrification and denitrification processes. bqewater.com
Genomic methods, such as metagenomics, are increasingly being used to study the microbial communities in bioreactors to identify key species and understand their metabolic activities, which can help in the rational design and operation of these systems. escholarship.orgberkeley.edu
Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems
The environmental fate of thiocyanates is influenced by a combination of physical, chemical, and biological processes. tandfonline.com Due to their high water solubility, thiocyanates are mobile in aquatic environments. nih.gov In soil, sorption and volatilization are generally not considered significant processes for thiocyanate, with microbial degradation being the primary mechanism of loss. cdc.gov
When released into aquatic systems, thiocyanate can be transported with water flow. Its persistence is largely determined by the rate of biodegradation. cdc.gov In terrestrial systems, the storage of thiocyanate-containing effluents in unlined tailings dams can lead to the contamination of underlying aquifers. nih.gov Once in the groundwater, its movement is governed by hydrogeological conditions.
Studies have shown that plants can take up thiocyanate from the soil and water. For example, chard and spinach grown in the presence of thiocyanate were found to accumulate it, with higher concentrations in the leaves than in the stems. researchgate.netnih.gov This highlights a potential pathway for thiocyanate to enter the food chain.
Impact of Co-Contaminants (e.g., Heavy Metals) on Bioremediation Efficiency
Industrial wastewaters containing thiocyanates are often co-contaminated with other substances, such as heavy metals, which can significantly impact the efficiency of bioremediation. biorxiv.orgresearchgate.net Heavy metals can be toxic to the microbial consortia responsible for thiocyanate degradation, thereby inhibiting the process. biorxiv.orgresearchgate.netresearchgate.net
Research has shown that the inhibitory effects of heavy metals on thiocyanate biodegradation vary depending on the specific metal and its concentration. biorxiv.orgresearchgate.netresearchgate.net For instance, a study on an autotrophic microbial consortium from gold mine tailings found that zinc (Zn), copper (Cu), nickel (Ni), and chromium (Cr) all inhibited thiocyanate biodegradation to different extents. biorxiv.orgresearchgate.netresearchgate.net Complete inhibition was observed at concentrations of 20 mg/L for Zn, 5 mg/L for Cu, 10 mg/L for Ni, and 6 mg/L for Cr. biorxiv.orgresearchgate.netresearchgate.net Interestingly, the same consortium showed a high tolerance to arsenic (As), withstanding concentrations up to 500 mg/L, although the rate and extent of biodegradation were still affected. biorxiv.orgresearchgate.netresearchgate.net
The presence of other compounds can also influence bioremediation. For example, the presence of ammonium (B1175870) (NH₄⁺) can inhibit thiocyanate degradation, likely because it represents a more readily available nitrogen source for the microorganisms. nih.gov
Table 1: Inhibitory Concentrations of Heavy Metals on Thiocyanate Biodegradation This table is interactive. You can sort and filter the data.
| Heavy Metal | Complete Inhibition Concentration (mg/L) | Source |
|---|---|---|
| Zinc (Zn) | 20 | biorxiv.orgresearchgate.netresearchgate.net |
| Copper (Cu) | 5 | biorxiv.orgresearchgate.netresearchgate.net |
| Nickel (Ni) | 10 | biorxiv.orgresearchgate.netresearchgate.net |
| Chromium (Cr) | 6 | biorxiv.orgresearchgate.netresearchgate.net |
Strategies for Wastewater Treatment and Environmental Management of Thiocyanates
Several strategies are employed for the treatment of thiocyanate-containing wastewater, broadly categorized into biological and chemical methods.
Biological Treatment: Biological treatment is a widely used and effective method for removing thiocyanate from industrial effluents. nih.govbqewater.com This approach typically involves a series of bioreactors. bqewater.com
Biological Oxidation: In the first stage, the sulfur in thiocyanate is oxidized to sulfate, and the nitrogen is converted to ammonia. bqewater.com
Nitrification: The ammonia is then oxidized to nitrate in a subsequent reactor. bqewater.com
Denitrification: Finally, the nitrate is reduced to nitrogen gas, which is released into the atmosphere. bqewater.com
This sequential process can effectively remove thiocyanate and other nitrogen species from wastewater, producing an effluent that complies with discharge regulations. bqewater.com However, biological systems can be sensitive to fluctuations in wastewater composition and flow, and they may require a significant amount of time to start up and for the microorganisms to acclimate. bqewater.com
Chemical Oxidation: Chemical oxidation is another option for thiocyanate removal, particularly suitable for facilities with intermittent or variable wastewater flows. bqewater.com Strong oxidizing agents like ozone and chlorine can effectively oxidize thiocyanate to cyanate (B1221674) and sulfate. bqewater.com The resulting cyanate then hydrolyzes to form ammonia and bicarbonate. bqewater.com A key consideration for this method is the subsequent management of the produced ammonia to meet discharge limits. bqewater.com
Other Technologies: Other technologies such as reverse osmosis, forward osmosis, and nanofiltration have also been applied to treat wastewater containing thiocyanates, often in combination with other treatment processes. mdpi.com For instance, a combination of a membrane bioreactor followed by a nanofiltration-reverse osmosis system has been used to treat coking wastewater, reducing thiocyanate concentrations to levels suitable for industrial reuse. mdpi.com
Q & A
Q. How can heptyl thiocyanate be quantified in complex biological or environmental matrices?
Q. What spectroscopic techniques are effective for structural characterization of this compound?
Methodological Answer: Fourier-transform infrared (FT-IR) spectroscopy is critical for identifying bonding modes (e.g., M-NCS vs. M-SCN). Compare C≡N and C-S stretching frequencies (e.g., ~2100 cm⁻¹ for SCN) with reference compounds. Pair with nuclear magnetic resonance (NMR) to confirm alkyl chain configuration and thiocyanate group positioning. Quantitative comparisons using electronic spreadsheets reduce ambiguity in peak assignments .
Advanced Research Questions
Q. How can conflicting data on the solubility of this compound in aqueous solutions be resolved?
Q. What strategies address discrepancies in reported equilibrium constants for this compound complexes?
Q. How to optimize synthetic routes for this compound using computational tools?
Methodological Answer: Apply AI-driven retrosynthesis platforms (e.g., Pistachio, Reaxys) to predict feasible pathways. Prioritize routes with high atom economy, such as nucleophilic substitution between heptyl bromide and potassium thiocyanate. Validate intermediates via GC-MS and monitor reaction progress using in-situ IR to detect SCN group incorporation .
Q. What statistical frameworks are suitable for analyzing thiocyanate degradation kinetics?
Methodological Answer: Use nonlinear regression models to fit pseudo-first-order kinetics. For multi-phase degradation, apply the Akaike Information Criterion (AIC) to compare models. Report confidence intervals (95%) for rate constants and ANOVA p-values to confirm significance of environmental factors (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
